2,4,6-Triphenylphenoxyl
Description
Historical Context and Discovery of Sterically Hindered Phenoxyl Radicals
The genesis of organic radical chemistry is widely attributed to Moses Gomberg's work in 1900 at the University of Michigan. acs.org While attempting to synthesize hexaphenylethane, Gomberg unexpectedly produced the triphenylmethyl radical, the first identified organic free radical. acs.orgwikipedia.orglibretexts.org This discovery was revolutionary, challenging the prevailing belief that carbon could only exist in a tetravalent state and opening the door to the study of molecules with unpaired electrons. acs.orginventionandtech.comacs.org Although initially met with skepticism, Gomberg's findings laid the groundwork for a new field of chemical inquiry. acs.orgacs.org
Building on this foundation, the exploration of other stable radical species began. Phenoxyl radicals, which are neutral species derived from phenols by the removal of the hydroxyl hydrogen atom, became a significant area of investigation. The stability of these radicals was found to be greatly influenced by the nature and position of substituents on the phenyl ring. The introduction of bulky groups at the ortho positions (2 and 6) of the phenolic ring sterically hinders the radical center, preventing dimerization and other reactions that would lead to its decomposition. acs.orgresearchgate.net
The preparation of the 2,4,6-triphenylphenoxyl (B1143714) radical was later described by Dimroth and co-workers. orgsyn.org Their method, which involves the oxidation of the corresponding 2,4,6-triphenylphenol (B1608898), became a common route for synthesizing aryloxyl radicals. orgsyn.org This work provided chemists with access to a phenoxyl radical of remarkable stability, allowing for detailed studies of its unique properties. orgsyn.org
Significance within Persistent Organic Radical Research
The study of persistent organic radicals is a pivotal area in chemistry, offering insights into chemical bonding, reactivity, and the electronic structure of molecules. acs.org Radicals, with their unpaired electrons, are typically highly reactive intermediates in chemical reactions. wikipedia.org However, persistent radicals like this compound are long-lived due to steric shielding of the radical center, which physically obstructs reactions with other molecules. libretexts.org
The availability of such stable radicals has been crucial for the advancement of various fields. They have been instrumental in the development of electron spin resonance (ESR) spectroscopy, a technique that directly probes the environment of the unpaired electron. wikipedia.orgbris.ac.uk The this compound radical, for instance, has been the subject of detailed ESR and Electron Nuclear Double Resonance (ENDOR) studies to map the distribution of the unpaired electron's spin density across the molecule. orgsyn.orgresearchgate.net This information provides a deeper understanding of the electronic effects that contribute to its stability. researchgate.net
Furthermore, the unique properties of persistent radicals have led to their use in various applications, from polymerization processes to the development of organic magnetic materials. acs.orgwikipedia.orgwikipedia.org The reversible dimerization of the this compound radical, a key aspect of its chemistry, provides a model system for studying weak covalent bond formation and dissociation. orgsyn.orgresearchgate.net
Fundamental Concepts of Phenoxyl Radical Stability and Reactivity
The remarkable stability of the this compound radical is attributed to a combination of steric and mesomeric (resonance) effects. orgsyn.org The three bulky phenyl groups, particularly those at the 2 and 6 positions, create significant steric hindrance around the oxygen atom, which bears the unpaired electron. This steric shield makes it difficult for other molecules to approach and react with the radical center, thus increasing its lifetime. libretexts.org
A defining characteristic of the this compound radical's reactivity is its equilibrium with a colorless dimer. orgsyn.org In solution, the red-colored monomeric radical reversibly combines to form a p-quinol ether dimer. orgsyn.org This equilibrium is dynamic and can be influenced by factors such as solvent and temperature. orgsyn.orgresearchgate.net The dissociation of the dimer is a rare example of a compound exhibiting piezochromism, where mechanical force, such as grinding, can break the covalent bond to produce the colored radical. orgsyn.org Despite being a radical, this compound is surprisingly stable towards oxygen and can be stored in solution for extended periods if protected from light. orgsyn.org
Interactive Data Tables
Kinetic Parameters for the Dimerization of this compound Radical
The following table presents the kinetic parameters for the dimerization of the this compound radical in various solvents at 20°C. The recombination of the radical is not entirely limited by diffusion in all the studied solvents. researchgate.net
| Solvent | k1 x 10^-8 (liter/mole·sec) | K x 10^4 (mole/liter) | k-1 x 10^-4 (sec^-1) |
| Hexane | 2.5 | 4.0 | 1.0 |
| CCl4 | 1.0 | 2.5 | 0.4 |
| Toluene | 0.8 | 2.0 | 0.32 |
| Benzene (B151609) | 0.7 | 1.8 | 0.25 |
| Ethyl acetate | 0.2 | 0.5 | 0.1 |
| Acetone | 0.08 | 0.2 | 0.04 |
| Acetonitrile | 0.03 | 0.08 | 0.024 |
| Data sourced from ResearchGate researchgate.net |
Analytical Data for this compound Dimer
The product obtained from the synthesis is analytically pure and stable for several months when stored in the dark. orgsyn.org
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 89.69 | 89.94 |
| Hydrogen (H) | 5.33 | 5.27 |
| Oxygen (O) | 4.98 | 5.00 |
| Data sourced from Organic Syntheses Procedure orgsyn.org |
Properties
Molecular Formula |
C24H17O |
|---|---|
Molecular Weight |
321.4 g/mol |
InChI |
InChI=1S/C24H17O/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H |
InChI Key |
JBBGEPSUMUPYOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)[O])C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,6 Triphenylphenoxyl
Oxidation of 2,4,6-Triphenylphenol (B1608898) Precursors
The synthesis of the target radical is contingent on the successful preparation of its direct precursor, 2,4,6-triphenylphenol. orgsyn.org This phenol (B47542) is typically synthesized from more fundamental starting materials like 2,4,6-triphenylaniline (B1203508) or 2,4,6-triphenylnitrobenzene (B1587691). orgsyn.orgebin.pub
A common method for preparing 2,4,6-triphenylphenol is through the diazotization of 2,4,6-triphenylaniline, followed by hydrolysis of the resulting diazonium salt. orgsyn.org The process begins by dissolving the aniline (B41778) in glacial acetic acid. orgsyn.org Concentrated sulfuric acid is then added while cooling the mixture, which is subsequently treated with a solution of sodium nitrite (B80452) at a low temperature (0°C) to form the diazonium salt. orgsyn.org The reaction mixture is then heated, causing the diazonium group to be replaced by a hydroxyl group, yielding the desired phenol. orgsyn.org The crude product can be purified by chromatography on alumina (B75360) followed by recrystallization from glacial acetic acid. orgsyn.org
Table 1: Reaction Parameters for Synthesis of 2,4,6-Triphenylphenol from 2,4,6-Triphenylaniline
| Reactant/Reagent | Role | Typical Conditions | Source |
| 2,4,6-Triphenylaniline | Starting Material | Dissolved in glacial acetic acid | orgsyn.org |
| Glacial Acetic Acid | Solvent | Used to dissolve the aniline | orgsyn.org |
| Sulfuric Acid (conc.) | Reagent | Added dropwise while cooling (70°C to 20°C) | orgsyn.org |
| Sodium Nitrite | Diazotizing Agent | Aqueous solution added at 0°C | orgsyn.org |
| Heat | Condition | Applied after diazonium salt formation to induce hydrolysis | orgsyn.org |
The required 2,4,6-triphenylaniline is itself prepared from 2,4,6-triphenylnitrobenzene. orgsyn.orgebin.pub The synthesis involves the reduction of the nitro group. orgsyn.org A standard procedure utilizes a Raney nickel catalyst in a pressure vessel with dioxane as the solvent. orgsyn.org The system is charged with hydrogen gas, and the reaction proceeds under pressure, typically overnight, to ensure complete conversion of the nitro compound to the aniline. orgsyn.org The resulting 2,4,6-triphenylaniline can be isolated after filtering off the catalyst and removing the solvent. orgsyn.org An alternative starting point for obtaining 2,4,6-triphenylnitrobenzene is the reaction of 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) with nitromethane (B149229) under basic conditions. orgsyn.org
Table 2: Reaction Parameters for Synthesis of 2,4,6-Triphenylaniline
| Reactant/Reagent | Role | Typical Conditions | Source |
| 2,4,6-Triphenylnitrobenzene | Starting Material | Dissolved in dioxane | orgsyn.org |
| Hydrogen (H₂) | Reducing Agent | Pressurized system (e.g., 1000 p.s.i.) | orgsyn.org |
| Raney Nickel | Catalyst | Suspension in the reaction mixture | orgsyn.org |
| Dioxane | Solvent | Used to dissolve the nitro compound | orgsyn.org |
Once 2,4,6-triphenylphenol is obtained, the final step is its oxidation to the 2,4,6-triphenylphenoxyl (B1143714) radical. orgsyn.org This transformation is a one-electron oxidation process.
A widely used and effective method involves chemical oxidation. orgsyn.org The phenol is dissolved in a solvent like ether, and this solution is vigorously shaken with an alkaline solution of potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]). orgsyn.orgresearchgate.net This process generates the radical, which in some conditions can dimerize and precipitate as pink crystals. orgsyn.org Other oxidizing agents such as lead dioxide (PbO₂) have also been employed to generate phenoxyl radicals from their corresponding phenols. researchgate.net
Another approach involves photochemical methods. The reaction of photochemically generated singlet oxygen with 2,4,6-triphenylphenol can produce the this compound radical. researchgate.net This occurs through a charge-transfer mechanism where the phenol quenches the singlet oxygen, resulting in the formation of the radical intermediate. researchgate.net
Table 3: Summary of Oxidative Transformation Techniques
| Technique | Oxidizing Agent/Method | Description | Source |
| Chemical Oxidation | Potassium hexacyanoferrate(III) in NaOH(aq) | A solution of the phenol is shaken with the oxidant solution. | orgsyn.orgresearchgate.net |
| Chemical Oxidation | Lead Dioxide (PbO₂) | The phenol is treated with PbO₂ in a suitable solvent. | researchgate.net |
| Photochemical Oxidation | Singlet Oxygen (¹O₂) | Generated via a photosensitizer, ¹O₂ reacts with the phenol. | researchgate.net |
Alternative Synthetic Routes to Sterically Hindered Phenoxyl Radicals (General Context)
While the oxidation of phenols is a direct and common route, other synthetic strategies exist for generating sterically hindered phenoxyl radicals, providing broader synthetic flexibility. acs.org These alternative methods often involve the generation of the radical from precursors other than phenols.
One such approach is the use of aryl oxalate (B1200264) derivatives as unimolecular precursors. acs.org These compounds can be designed to generate aryloxyl radicals under specific conditions:
Aryloxy Oxalyl tert-Butyl Peroxides (AOBs) can serve as thermal precursors, decomposing at moderate temperatures (e.g., 60–85 °C) to yield phenols and, through subsequent steps, the desired phenoxyl radicals. acs.org They are also effective photochemical precursors. acs.org
Diaryl Oxalates (DAOs) are generally more stable but can also be used as photochemical precursors to generate phenoxyl radicals. acs.org They often lead to fewer side reactions compared to AOBs during photolysis. acs.org
Aryloxy Oxalyl Chlorides (AOCs) are suitable for the photochemical generation of phenoxyl radicals, although their stability can be a concern unless they are appropriately substituted, such as with 2,6-di-tert-butyl groups. acs.org
Furthermore, radical reactions like the SRN1 (Substitution Nucleophilic Radical) mechanism can be a pathway for synthesis in sterically hindered systems, where a nucleophile reacts with a radical intermediate. royalsocietypublishing.org While not a direct route to phenoxyl radicals, this mechanism highlights the alternative synthetic logic of using radical intermediates to overcome the steric challenges inherent in these crowded molecular architectures. royalsocietypublishing.org
Electronic Structure and Spin Density Distribution Analysis
Experimental Determination of Spin Density Distribution
Experimental approaches have been crucial in elucidating the delocalization of the unpaired electron in the 2,4,6-triphenylphenoxyl (B1143714) radical. Techniques such as Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy have provided direct probes of the magnetic environment of the nuclei within the radical, allowing for a detailed mapping of the spin density.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a primary technique for studying species with unpaired electrons. The hyperfine structure observed in the ESR spectrum of this compound provides a wealth of information about the interaction of the unpaired electron with magnetic nuclei in the molecule. researchgate.nete-periodica.ch The spectrum's complexity arises from the delocalization of the electron over the entire π-system, resulting in interactions with numerous protons. rsc.org
The analysis of the hyperfine splitting in the ESR spectrum of this compound is challenging due to the large number of protons and the small differences in their coupling constants. The spectrum results from the interaction of the unpaired electron with protons on the central phenoxyl ring and the three substituent phenyl rings. researchgate.netrsc.org Selective deuteriation and computer-aided spectrum synthesis have been instrumental in resolving and assigning the hyperfine coupling constants. rsc.org The McConnell relation, which linearly relates the proton hyperfine coupling constant (aH) to the spin density (ρC) on the adjacent carbon atom (aH = QρC), provides a basis for translating the experimental splitting constants into a map of spin distribution. uky.edu
Table 1: Experimental Proton Hyperfine Coupling Constants for this compound
| Position | Hyperfine Coupling Constant (Gauss) |
|---|---|
| meta Protons (central ring) | 1.83 |
| ortho Protons (phenyl rings) | 0.81 |
| meta Protons (phenyl rings) | 0.42 |
| para Protons (phenyl rings) | 0.81 |
This table presents representative values for the proton hyperfine coupling constants. The actual spectrum is a complex superposition of these splittings.
To overcome the challenges of interpreting the complex proton hyperfine structure, isotopic labeling has been employed extensively. researchgate.net
Deuteration: Selectively replacing protons with deuterium (B1214612) (which has a much smaller nuclear magnetic moment) simplifies the ESR spectrum by effectively "removing" specific proton splittings. This technique was crucial for the successful analysis of the spectrum of the this compound radical. researchgate.netrsc.org Studies on triphenylphenoxyls deuterated in some or all of the substituent phenyl groups were essential for the definitive evaluation of the hyperfine splitting. researchgate.net
¹³C Labeling: The introduction of ¹³C (I=1/2) at specific positions in the carbon skeleton introduces new, resolvable hyperfine splittings. The ESR spectra of 2,4,6-triphenylphenoxyls labeled with ¹³C in positions 1, 2, 3, or 4 of the central ring have been recorded to verify the results of quantum-mechanical calculations and provide a more direct measure of the spin density on these carbon atoms. researchgate.net
Electron Nuclear Double Resonance (ENDOR) spectroscopy offers significantly higher resolution than conventional ESR, making it a powerful tool for analyzing complex hyperfine structures. rsc.orgnih.gov An ENDOR spectrum of the this compound radical has been described, and the technique proved particularly useful in cases where near-degeneracy of certain splittings complicated the ESR analysis. orgsyn.orgrsc.org While deuteration simplifies the ESR spectrum by removing splittings, it has the opposite effect in ENDOR, where signals from deuterated sites are eliminated, further clarifying the proton hyperfine interactions. rsc.org This technique provides a more precise measurement of the small hyperfine coupling constants of the protons in the molecule. orgsyn.orgarxiv.org
Electron Spin Resonance (ESR) Spectroscopy Investigations
Computational Approaches to Electronic Structure
Alongside experimental methods, theoretical calculations are vital for a comprehensive understanding of the electronic structure and spin distribution in complex radicals.
The distribution of the unpaired electron in the this compound radical has been determined through a combination of ESR spectroscopy and quantum-mechanical approximation methods. researchgate.net These computational approaches, such as those based on Density Functional Theory (DFT) or other ab initio methods, calculate the spin density at each atom in the molecule. nih.govrsc.orgcsic.es The results of these calculations can then be compared with experimental data. For instance, theoretical spin densities are checked against experimental values derived from hyperfine coupling constants obtained from ESR and ENDOR, including those from ¹³C-labeled radicals. researchgate.net This synergy between theory and experiment allows for a refined model of spin delocalization, confirming that significant spin density resides on the oxygen atom as well as being distributed across the carbon atoms of the aromatic rings. researchgate.net
Density Functional Theory (DFT) Calculations of Spin Density
Density Functional Theory (DFT) has proven to be a robust computational method for investigating the electronic structure of open-shell systems like the this compound radical. researchgate.netpsu.edu Calculations, often employing unrestricted functionals such as UB3LYP with basis sets like 6-311G**, provide detailed insights into the spin density distribution across the molecule. msu.edu These theoretical models are crucial for interpreting experimental data from Electron Spin Resonance (ESR) spectroscopy. researchgate.net
Quantum mechanical calculations, supported by ESR hyperfine splitting analysis of isotopically labeled (¹³C and deuterium) this compound, confirm that the unpaired electron density resides on the oxygen atom and all 24 carbon atoms of the π-system. researchgate.net A key finding from both computational studies and ¹⁷O hyperfine coupling data is that the spin density at the oxygen atom is approximately equal to the spin density at the ortho-carbons (C2 and C6 positions) of the central ring. msu.edu This distribution is a hallmark of phenoxy radicals, where the unpaired electron is significantly delocalized onto the aromatic ring. msu.edu
While specific spin density values can vary slightly with the chosen DFT functional, the qualitative trend remains consistent. tu-braunschweig.de The table below illustrates a typical distribution of spin density in a substituted phenoxyl radical, highlighting the significant delocalization away from the oxygen atom.
| Atomic Position | Description | Typical Calculated Spin Density (Qualitative) |
| O | Phenolic Oxygen | High, positive |
| C1 | Carbon bearing the oxygen | Low |
| C2, C6 | Ortho-positions (bearing phenyl groups) | High, positive |
| C3, C5 | Meta-positions | Low, negative (spin polarization) |
| C4 | Para-position (bearing a phenyl group) | High, positive |
| Phenyl Rings | Carbons of the substituent rings | Lower, delocalized |
This table represents a generalized distribution for arylated phenoxyl radicals based on DFT calculations and experimental data.
Analysis of Molecular Orbitals and Spin Contamination
The distribution of spin density is fundamentally governed by the nature of the singly occupied molecular orbital (SOMO). msu.edu In the this compound radical, the SOMO is not confined to the oxygen atom but is extensively delocalized over the π-orbitals of the central phenoxyl ring and the attached phenyl substituents. The spatial characteristics of the SOMO dictate the locations of highest unpaired electron density, corresponding to the ortho and para positions of the phenoxyl ring. msu.edu
A critical consideration in open-shell calculations using unrestricted methods (UHF or U-DFT) is the potential for spin contamination. muni.czjoaquinbarroso.com This phenomenon is an artifact where the calculated wavefunction is not a pure eigenfunction of the total spin operator, , but is mixed with states of higher multiplicity. muni.czjoaquinbarroso.com For a pure doublet state, such as a radical, the theoretical value of is 0.75. chem8.org Deviations from this value indicate the degree of spin contamination, which can affect the accuracy of the calculated geometry, energy, and spin density. muni.cz
However, for calculations on phenoxy radicals using hybrid DFT functionals like UB3LYP, spin contamination has been found to be negligible. msu.edu Studies have reported that the maximum error for the expectation value differed from the theoretical value by an average of only 4.3% and did not exceed 6% in any case, well below the 10% threshold often considered acceptable. msu.edumuni.cz This indicates that the calculated wavefunctions are reliable and provide an accurate description of the radical's electronic state. msu.edu Some computational programs can also perform an annihilation step to reduce the contribution from higher spin states. joaquinbarroso.comchem8.org
Factors Influencing Spin Density Localization
The precise distribution of the unpaired electron in the this compound radical is a delicate balance of several competing factors. Steric, mesomeric, and substituent effects collectively determine the final electronic structure and reactivity of the radical. researchgate.netmsu.edunih.gov
Mesomeric Effects on Spin Distribution
The mesomeric (or resonance) effect is fundamental to understanding the spin distribution within the core phenoxyl framework. researchgate.net Resonance structures can be drawn that place the unpaired electron on the oxygen atom or delocalize it into the aromatic ring, specifically at the ortho and para carbon atoms. msu.edu
This resonance delocalization is the primary reason for the substantial spin densities observed at the C2, C6, and C4 positions of the central ring. researchgate.netmsu.edu The phenoxyl radical's electronic nature is a hybrid of these resonance forms, which shows that the radical character is shared between the oxygen atom and the ring carbons. researchgate.net
Influence of Substituents on Electronic Parameters
The nature of the substituents on the phenoxyl ring profoundly influences the electronic parameters and spin density distribution. researchgate.netmsu.edu The phenyl groups in this compound contribute through a combination of inductive and mesomeric effects, balanced against the steric effects discussed previously. researchgate.net
To understand the role of the phenyl groups, it is useful to compare them with other substituents. The electronic properties of a substituent—whether it is electron-donating or electron-withdrawing, and whether it acts through the π-system (mesomeric) or the σ-system (inductive)—can dramatically alter the spin polarization. msu.edu For example, strong π-donating groups can increase the electron density on the ring and affect how the unpaired spin is distributed, while π-accepting groups can further delocalize the spin. msu.edumdpi.com
The following table, based on findings from studies on para-substituted phenoxy radicals, illustrates how different substituents can modulate spin density at the phenolic oxygen. msu.edu
| Para-Substituent (R) | Substituent Type | General Effect on Oxygen Spin Density |
| -H | Neutral reference | Baseline delocalization |
| -NH₂ | Strong π-donor | Maximizes spin delocalization away from oxygen |
| -OCH₃ | π-donor | Increases delocalization away from oxygen |
| -C₆H₅ (Phenyl) | π-donor / π-acceptor | Moderate delocalization |
| -CN | π-acceptor | Increases C-O double bond character, affects spin |
| -NO₂ | Strong π-acceptor | Increases C-O double bond character, affects spin |
This table provides a qualitative comparison of substituent effects on the electronic properties of the phenoxyl radical system. msu.edu
Reactivity and Mechanistic Investigations of 2,4,6 Triphenylphenoxyl
Reversible Dimerization Equilibrium
In solution, the 2,4,6-triphenylphenoxyl (B1143714) radical exists in a dynamic equilibrium with its colorless, diamagnetic dimer. orgsyn.orgorgsyn.org This reversible dimerization is a defining characteristic of its chemical behavior and has been extensively studied. researchgate.netresearchgate.net The stability of the this compound radical is attributed to both steric hindrance and mesomeric effects. orgsyn.org
The solvent environment plays a crucial role in the rate of dimerization of the this compound radical. researchgate.netacs.org Studies have revealed a distinct relationship between the recombination rate constant and the solvating capacity of the solvent. researchgate.net The dimerization rate constants have been observed to vary significantly across different solvents and binary mixtures. researchgate.netresearchgate.net For instance, the rate constant for recombination has been shown to have a V-shaped correlation with the solvating properties of the solvents used. researchgate.net This indicates that the reaction is not solely diffusion-controlled in all solvents, and specific interactions between the solvent and the radical influence the reaction rate. researchgate.net
Table 1: Kinetic Parameters for the Dimerization of this compound Radical in Various Solvents at 20°C
| Solvent | Dimerization Rate Constant (2k₁) (x 10⁻⁷ M⁻¹s⁻¹) | Dissociation Rate Constant (k₋₁) (x 10⁴ s⁻¹) | Equilibrium Constant (K) (x 10⁵ M) |
|---|---|---|---|
| Hexane | 3.5 | 1.8 | 5.1 |
| CCl₄ | 1.4 | 1.1 | 7.9 |
| Toluene | 0.9 | 0.4 | 4.4 |
| Benzene (B151609) | 1.1 | 0.45 | 4.1 |
| Dioxane | 0.15 | 0.13 | 8.7 |
| tert-Butanol | 0.11 | 0.05 | 4.5 |
| Propanol | 0.07 | 0.04 | 5.7 |
| Methanol | 0.03 | 0.015 | 5.0 |
This table is generated based on data from scientific research studies. researchgate.net
The precise structure of the dimer formed from the this compound radical has been a topic of investigation. It has been confirmed through isotopic labeling and X-ray analysis that the dimer possesses a p-quinol ether structure. orgsyn.org
¹⁸O-Labeling: Infrared studies utilizing ¹⁸O-labeled 2,4,6-triphenylphenol (B1608898) provided strong evidence for the proposed quinol structure of the dimer. orgsyn.org
X-ray Analysis: The definitive structure of the dimer was established through X-ray analysis of its 3-bromo derivative. orgsyn.orgchempedia.info This analysis confirmed the connectivity and stereochemistry of the dimeric molecule.
Reactions with Reactive Oxygen Species
The interaction of 2,4,6-triphenylphenol and its corresponding phenoxyl radical with reactive oxygen species, particularly singlet oxygen, has been a focus of research due to its relevance in photooxidation processes. researchgate.netresearchgate.net
2,4,6-Triphenylphenol is an effective quencher of singlet oxygen (¹O₂). researchgate.net The quenching process involves the interaction of the phenol (B47542) with singlet oxygen, leading to the formation of the 2,4,6-triphenylphenoxy radical as an intermediate. researchgate.net Kinetic analysis has shown that this radical is exclusively formed from the reaction between 2,4,6-triphenylphenol and singlet oxygen. researchgate.net Interestingly, while the radical is formed, there is no net chemical reaction, indicating that the primary process is a quenching of singlet oxygen. researchgate.net
The mechanism for the quenching of singlet oxygen by phenols, including 2,4,6-triphenylphenol, is proposed to occur via a charge-transfer mechanism. researchgate.netscispace.com This involves the formation of a charge-transfer complex, or exciplex, between the phenol and singlet oxygen. researchgate.net In this process, the phenol acts as an electron donor and singlet oxygen as an electron acceptor. A Hammett plot for a series of substituted phenols gives a ρ value of -1.72, which is consistent with the development of some charge in the transition state of the quenching reaction. researchgate.net This charge-transfer mechanism is a key aspect of the photooxygenation of phenols. researchgate.net
Self-Condensation and Polymerization Reactions
While the this compound radical is noted for its stability, it can undergo reactions leading to larger molecules.
Self-Condensation: The dimerization of this compound is a form of self-condensation, forming a colorless dimer in solution. orgsyn.org This equilibrium is a key characteristic of its reactivity. The dissociation constant in benzene at 20°C is 4 × 10⁻⁵. orgsyn.org The dimer itself is notable for being piezochromic, turning red when ground in a mortar. orgsyn.org
Polymerization: The this compound radical and its dimer have been mentioned in the context of polymerization, often as inhibitors or controllers in radical polymerization processes. googleapis.comepo.orggoogleapis.comgoogleapis.com For instance, it is listed as a free radical inhibitor in processes for making stainless steel surfaces anti-fouling through radical polymerization. googleapis.comgoogleapis.com In the context of catheter modifications, the this compound dimer is mentioned as a component in solutions for initiating polymerization. epo.orggoogleapis.com
Radical Coupling and Inhibition Mechanisms
The coupling reactions of the this compound radical are central to its function as an inhibitor and its broader reactivity.
Radical Coupling: The formation of the dimer is a prime example of radical coupling. The stability of the this compound radical, influenced by its phenyl substituents, plays a significant role in its coupling reactions. researchgate.net The presence of a developed system of conjugated bonds and relatively low steric hindrance around the monovalent oxygen atom in phenyl-substituted aroxyls like this compound facilitates the formation of various complexes. researchgate.net
Inhibition Mechanisms: The this compound radical can act as an inhibitor in various chemical reactions, particularly in oxidation and polymerization processes. googleapis.comresearchgate.netacs.org Its effectiveness as an inhibitor is largely determined by the reactivity of the radical itself. researchgate.net The mechanism of inhibition often involves the radical's ability to terminate reaction chains. researchgate.net For example, in the context of preventing fouling on surfaces, this compound is used as a free radical inhibitor. googleapis.comgoogleapis.com
Interactions with Other Chemical Entities (e.g., Hydroquinones)
The this compound radical readily interacts with other chemical species, a property that is utilized in analytical methods and is indicative of its reactivity.
Interaction with Hydroquinones: A notable reaction is its interaction with hydroquinone (B1673460). This reaction is quantitative and forms the basis of a titration method to determine the purity of the this compound dimer. orgsyn.org The endpoint of the titration is clearly marked by the disappearance of the red color of the phenoxyl radical as it is consumed by the hydroquinone. orgsyn.org In this reaction, 1 ml of a 0.01M hydroquinone solution is equivalent to 6.428 mg of the this compound dimer. orgsyn.org This reaction highlights the radical's ability to act as an oxidizing agent.
Interaction with Solvents: The recombination rate of this compound radicals has been observed to be dependent on the solvent, with the slowest recombination occurring in pyridine (B92270) and chloroform. researchgate.net This suggests the formation of complexes between the radical and solvent molecules. researchgate.net
Synthesis and Reactivity of 2,4,6 Triphenylphenoxyl Derivatives and Analogs
Design Principles for Stable Phenoxyl Radicals
The stability of phenoxyl radicals is a delicate balance of electronic and steric factors. A primary principle in designing stable phenoxyl radicals is the delocalization of the unpaired electron across the π-system of the molecule. msu.edu In the case of the 2,4,6-triphenylphenoxyl (B1143714) radical, the three phenyl substituents at the ortho and para positions extend the conjugated system, allowing the spin density to be distributed not only on the oxygen atom and the central phenyl ring but also onto the appended phenyl groups. This extensive delocalization significantly lowers the energy of the radical, thereby increasing its persistence.
Another critical design element is the introduction of bulky substituents at the ortho positions relative to the hydroxyl group. These bulky groups, such as phenyl or tert-butyl groups, provide a steric shield around the reactive oxygen center. This steric hindrance physically obstructs the approach of other molecules, thereby kinetically stabilizing the radical by inhibiting dimerization and other bimolecular decay pathways. msu.edu The combination of extensive spin delocalization and significant steric protection is the key to the remarkable stability of radicals like this compound.
Synthetic Strategies for Substituted Triphenylphenoxyl Systems
The synthesis of this compound and its substituted derivatives typically involves a two-step process: the synthesis of the corresponding phenol (B47542) precursor followed by its oxidation.
The preparation of the 2,4,6-triphenylphenol (B1608898) precursor can be achieved through various synthetic routes. One common method involves the reaction of 2,4,6-triphenylpyrylium (B3243816) salts with nucleophiles. For instance, treatment of a 2,4,6-triarylpyrylium salt with a base can lead to the corresponding phenol. The synthesis of substituted triphenylphenols can be accomplished by using appropriately substituted starting materials in these routes.
Once the phenol precursor is obtained, the generation of the phenoxyl radical is typically achieved through a one-electron oxidation. A common and efficient method for this transformation is the oxidation of the phenol with an oxidizing agent such as lead dioxide (PbO₂) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in an inert solvent. For example, stirring a solution of 2,4,6-triphenylphenol with lead dioxide results in the formation of the deep-colored this compound radical. The progress of the reaction can often be monitored by techniques like Electron Spin Resonance (ESR) spectroscopy, which detects the presence of the unpaired electron in the radical species.
An alternative approach to generating these radicals is through photochemical methods. For instance, the photolysis of a phenol in the presence of a sensitizer (B1316253) can lead to the formation of the corresponding phenoxyl radical.
Comparative Studies of Electronic Structures and Reactivity Profiles
The electronic structure of phenoxyl radicals is of fundamental importance as it dictates their reactivity. The distribution of the unpaired electron, or spin density, across the molecule is a key feature of this electronic structure. This distribution can be experimentally determined using Electron Spin Resonance (ESR) spectroscopy and further elucidated by computational studies.
In the this compound radical, ESR studies have shown that the spin density is significantly delocalized from the oxygen atom onto the aromatic rings. Specifically, a substantial portion of the spin is located at the ortho and para positions of the central phenyl ring, as well as on the attached phenyl substituents. msu.edu
The introduction of substituents onto the phenyl rings of the triphenylphenoxyl system can have a profound impact on the electronic structure and, consequently, the reactivity profile. Theoretical studies on para-substituted phenoxy radicals have revealed that the distribution of spin and charge are not necessarily correlated. nih.gov The charge density distribution tends to correlate well with Hammett parameters, indicating that inductive and resonance effects of the substituents are the primary drivers. nih.gov In contrast, the spin density distribution is more complex and has been correlated with the energy gap between the highest occupied molecular orbital (HOMO) of the substituent and the singly occupied molecular orbital (SOMO) of the phenoxy moiety. nih.gov
The reactivity of these radicals is also influenced by the nature of the substituents. Electron-donating groups can increase the electron density on the phenoxyl oxygen, potentially making it more susceptible to certain reactions, while electron-withdrawing groups can have the opposite effect. The specific position of the substituent also plays a crucial role in determining its influence on the radical's reactivity.
| Substituent Position | Electronic Effect on Reactivity |
| para-substituent | Can significantly alter the spin and charge distribution across the entire molecule, influencing the overall reactivity. nih.gov |
| ortho-substituent | In addition to electronic effects, provides steric hindrance that can kinetically stabilize the radical. |
| meta-substituent | Primarily exerts an inductive effect, with a smaller resonance contribution, leading to more subtle changes in reactivity compared to ortho and para substituents. |
Role of Steric Hindrance in Derivative Stability
Steric hindrance plays a paramount role in the stability of this compound derivatives. The bulky phenyl groups at the ortho positions (C2 and C6) create a sterically congested environment around the oxygen atom. This "corset effect" physically protects the radical center from external reagents, significantly slowing down bimolecular reactions such as dimerization, which is a common decay pathway for less hindered phenoxyl radicals.
The size and nature of the substituents on the peripheral phenyl rings can further modulate this steric protection. Increasing the steric bulk of these substituents can enhance the stability of the radical. For example, introducing larger groups on the phenyl rings would be expected to further encumber the radical center, leading to even greater persistence.
Advanced Spectroscopic and Analytical Methodologies for Radical Characterization
Methodological Advancements in ESR/ENDOR for Phenoxyl Radicals
Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) spectroscopies are the most direct methods for studying paramagnetic species like the 2,4,6-triphenylphenoxyl (B1143714) radical. These techniques provide detailed information about the distribution of the unpaired electron within the molecular framework. researchgate.netmsu.edu
The ESR spectrum of the this compound radical reveals a complex hyperfine structure resulting from the interaction of the unpaired electron with the various magnetic nuclei in the molecule. researchgate.net The distribution of this unpaired electron has been extensively studied by ESR, often in conjunction with quantum-mechanical approximations and isotopic labeling. researchgate.net For instance, studies using deuterated and ¹³C-labeled analogues of triphenylphenoxyl have been crucial in assigning the specific hyperfine coupling constants. researchgate.net The singlet for the this compound radical is observed at a g-value of 2.00561 in nitromethane (B149229). acs.org
ENDOR spectroscopy offers significantly higher resolution than conventional ESR, allowing for the precise determination of small hyperfine couplings that may be unresolved in the ESR spectrum. researchgate.net ENDOR analysis of the this compound radical, sometimes requiring the use of partially deuterated samples to simplify overlapping signals, has enabled the determination of all seven hyperfine couplings with high accuracy. researchgate.netnih.gov Research has shown that a significant portion of the spin density in phenoxyl radicals is localized at the ortho and para carbon atoms of the phenolic ring, with the spin density on the oxygen atom being approximately equal to that on the ortho carbons. msu.edu
Table 1: Selected Reported Hyperfine Coupling Constants for Phenoxyl Radicals
| Radical Species | Method | Nucleus | Coupling Constant (Gauss) |
|---|---|---|---|
| This compound | ESR | Multiple | 6.8 (and others) |
| 4-Formyl-2,6-di-tert-butylphenoxyl | ESR/ENDOR | Formyl Proton | Temperature Dependent |
This table presents illustrative data from various studies on phenoxyl radicals to highlight the capabilities of ESR/ENDOR techniques.
Application of Infrared Spectroscopy for Structural Elucidation of Radical Products
Infrared (IR) spectroscopy is a powerful tool for monitoring chemical transformations and identifying functional groups, which is applicable to the study of this compound and its related compounds. researchgate.net While IR is primarily used for characterizing diamagnetic molecules, it provides crucial information about the formation of the radical from its precursor, 2,4,6-triphenylphenol (B1608898), and the structure of its diamagnetic dimer. orgsyn.orgresearchgate.net
The oxidation of 2,4,6-triphenylphenol to the phenoxyl radical can be followed by observing changes in the IR spectrum. oup.com The characteristic broad O-H stretching band of the phenol (B47542) disappears upon oxidation. The structure of the colorless dimer, which exists in equilibrium with the red-colored monomeric radical in solution, has been confirmed through IR studies using ¹⁸O-labeled material. orgsyn.orgresearchgate.net These labeling studies were decisive in confirming a p-quinol ether structure for the dimer, as they showed a shift in the ether band frequency, but not the carbonyl band, which would have been expected for an alternative structure. researchgate.net The IR spectra of quinol ethers, which can be formed from phenoxy radicals, characteristically exhibit double peaks in the 1630 to 1660 cm⁻¹ region. google.com
Recent advancements have coupled IR spectroscopy with machine learning models to automate the process of structure elucidation from spectral data, enhancing the ability to identify unknown reaction products and intermediates. nih.govchemrxiv.org
Table 2: Characteristic IR Absorption Bands for 2,4,6-Triphenylphenol and a Related Compound
| Compound | Functional Group | Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| 2,4,5-Triphenyl-1H-imidazole | N-H stretch | 3493 | rsc.org |
| 2,4,5-Triphenyl-1H-imidazole | Aromatic C-H stretch | 3061, 2954 | rsc.org |
| 2,4,5-Triphenyl-1H-imidazole | C=N stretch | 1591 | rsc.org |
Note: Specific IR data for this compound radical is scarce due to its paramagnetic nature and instability in concentrated form suitable for traditional IR. The data for the imidazole (B134444) is provided for context on aromatic compounds, and the quinol ether data is relevant to phenoxyl radical products.
UV-Visible Spectroscopy in Mechanistic Studies (e.g., Charge Transfer)
UV-Visible (UV-Vis) spectroscopy is instrumental in studying the electronic transitions of the this compound radical and is frequently used to monitor its formation and reactions in solution. msu.edu The radical is intensely colored, a property that is directly related to its electronic absorption in the visible region of the spectrum. orgsyn.org
Solutions containing the this compound radical are typically red or maroon, which is due to the dissociation of its colorless dimer into the monomeric radical. orgsyn.orgacs.org The absorption bands in the UV-Vis spectrum correspond to the promotion of electrons from occupied molecular orbitals to higher energy unoccupied orbitals. msu.edu For radicals and other molecules with extended π-systems, these transitions, often of the π → π* and n → π* type, fall within the UV or visible range. uzh.ch
The UV-Vis spectrum of the radical cation generated from a donor-acceptor compound has been shown to be similar to the spectrum of a charge-transfer (CT) state, indicating that UV-Vis can probe the electronic structure of such states. psu.edu In mechanistic studies, UV-Vis spectroscopy is used to follow reaction kinetics. For example, the disappearance of the radical's characteristic absorption can be monitored when it acts as an oxidant, such as in the abstraction of a hydrogen atom. acs.org The interaction of phenols with singlet oxygen to produce phenoxyl radicals has also been investigated using UV-Vis, with a charge-transfer mechanism being proposed for this process. researchgate.net
Table 3: UV-Visible Absorption Maxima (λmax) for this compound-Related Species
| Species | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|---|
| Product of Cr-Mn complex + TPP• | Acetonitrile | 492 | 580 |
| Product of Cr-Mn complex + TPP• | Acetonitrile | 553 | 590 |
| Product of Cr-Mn complex + TPP• | Acetonitrile | 682 | 190 |
| Product of Cr-Mn complex + TPP• | Acetonitrile | 731 | 210 |
Data derived from a study where the this compound radical (generated from its dimer, TPPD) was used as an oxidant. acs.org The values correspond to the resulting product complex.
Nuclear Magnetic Resonance Spectroscopy (NMR) for Diamagnetic Precursors and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for determining the structure of diamagnetic molecules. researchgate.net While high-resolution NMR is not typically performed on the paramagnetic this compound radical itself due to significant line broadening, it is indispensable for characterizing its diamagnetic precursor, 2,4,6-triphenylphenol, and its diamagnetic reaction products, such as the quinol ether dimer. orgsyn.orgoup.com
Table 4: Selected ¹H and ¹³C NMR Chemical Shifts (δ) for 2,4,6-Triphenylphenol
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity / Coupling |
|---|---|---|---|
| ¹H | CDCl₃ | 7.58 | d, J = 7.6 Hz |
| ¹H | CDCl₃ | 7.49 | t, J = 7.6 Hz |
| ¹H | CDCl₃ | 7.40 | t, J = 7.4 Hz |
| ¹H | CDCl₃ | 7.30 | t, J = 8.1 Hz |
| ¹H | CDCl₃ | 5.42 | d, J = 3.3 Hz |
| ¹³C | CDCl₃ | 149.5 | - |
| ¹³C | CDCl₃ | 137.7 | - |
| ¹³C | CDCl₃ | 130.1 | - |
| ¹³C | CDCl₃ | 129.5 | - |
| ¹³C | CDCl₃ | 129.0 | - |
| ¹³C | CDCl₃ | 128.9 | d, J = 67.5 Hz |
| ¹³C | CDCl₃ | 127.8 | - |
The presented data is for 2,6-diphenylphenol-1-¹³C, a closely related precursor, as detailed spectral assignments for 2,4,6-triphenylphenol were specifically available in the provided search context under this related compound. uchicago.edu This data illustrates the type of information obtained via NMR for diamagnetic precursors.
Role of 2,4,6 Triphenylphenoxyl in Advanced Chemical Processes
Mechanisms of Radical Polymerization Initiation
Radical polymerization is a fundamental process for synthesizing a wide array of polymers, proceeding via a chain reaction mechanism that includes initiation, propagation, and termination steps. libretexts.orgfujifilm.com The initiation phase, where a radical species is first generated, is critical for starting the polymerization chain. vt.edu The 2,4,6-triphenylphenoxyl (B1143714) radical can function as an initiator in such processes. googleapis.comgoogleapis.com
The primary mechanism for initiation by this compound involves the direct action of the monomeric radical. In solution, the colorless this compound dimer dissociates to form the red, monomeric radical. orgsyn.org This radical species can then initiate polymerization by attacking the double bond of a vinyl monomer, such as styrene.
Initiation Step:
Dimer Dissociation: The process begins with the equilibrium dissociation of the dimer to produce two phenoxyl radicals. (Ph)₃C₆H₂O-OC₆H₂(Ph)₃ ⇌ 2 (Ph)₃C₆H₂O•
Monomer Addition: The generated phenoxyl radical ((Ph)₃C₆H₂O•) adds across the π-bond of a monomer molecule (M), forming a new carbon-centered radical. This new radical is the first link in the growing polymer chain. (Ph)₃C₆H₂O• + M → (Ph)₃C₆H₂O-M•
This newly formed radical, (Ph)₃C₆H₂O-M•, can then proceed to attack subsequent monomer units in the propagation phase of the polymerization. libretexts.org Unlike many common initiators like azo compounds or peroxides that require thermal or photochemical decomposition to generate radicals fujifilm.com, this compound provides a direct source of initiating radicals through its dimer-monomer equilibrium at room temperature. orgsyn.org However, the stability of the phenoxyl radical means it is a less aggressive initiator compared to highly reactive species like phenyl radicals. The delocalization of the unpaired electron that lends the radical its stability can also reduce its reactivity towards monomer addition. researchgate.net
Participation in Controlled Radical Polymerization Systems
Controlled/living radical polymerization (CRP) techniques are advanced methods that allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. tcichemicals.com These systems rely on establishing a dynamic equilibrium between active, propagating radical chains and dormant species, which are temporarily terminated. tcichemicals.commdpi.com This reversible deactivation suppresses irreversible termination reactions, allowing chains to grow simultaneously. tcichemicals.com
The this compound radical has conceptual relevance to these systems, particularly those mediated by stable radicals, such as Nitroxide-Mediated Polymerization (NMP). fujifilm.com In NMP, a stable nitroxide radical like TEMPO reversibly caps (B75204) the growing polymer chain end, creating a dormant alkoxyamine. fujifilm.commdpi.com Thermal cleavage of the C-ON bond regenerates the propagating radical and the nitroxide.
The this compound radical can play a similar role as a controlling agent. The key is the reversible reaction between a propagating polymer radical (P•) and the phenoxyl radical to form a dormant species.
Control Mechanism:
P• + (Ph)₃C₆H₂O• ⇌ P-O-C₆H₂(Ph)₃
This reversible capping of the propagating chain end by the phenoxyl radical would modulate the concentration of active radicals, a key requirement for controlled polymerization. The rate of the dimerization of this compound radicals itself can influence the polymerization process, suggesting a role in controlling the radical concentration. researchgate.net The stability of the phenoxyl radical is crucial; it must be stable enough not to initiate new chains indiscriminately but reactive enough to dissociate from the dormant chain end to allow for monomer addition. The effectiveness of such a system depends on the equilibrium constant of the capping reaction and the relative rates of propagation and deactivation.
Photochemical Reactions and Photoinitiation
Photochemical reactions utilize light to activate chemical transformations, offering spatial and temporal control over the reaction. researchgate.net In polymer science, photoinitiators are compounds that generate reactive species (radicals or cations) upon exposure to light, thereby initiating polymerization. rsc.orgmdpi.com
The this compound radical is known to be light-sensitive, and solutions of the radical are typically stored in the dark to prevent degradation. orgsyn.org This photosensitivity implies that the radical can participate in photochemical reactions. When a molecule absorbs a photon, it is promoted to an electronically excited state, from which it can undergo various chemical processes, including bond cleavage or energy transfer.
For this compound, light absorption can influence the dimer-monomer equilibrium or lead to the generation of other reactive species capable of initiating polymerization. This makes it a potential photoinitiator. In a photoinitiation context, a system containing the this compound dimer could be irradiated with light of a suitable wavelength. The absorbed energy could promote the dissociation of the dimer into the monomeric radicals, which then initiate polymerization as described in section 7.1.
The efficiency of a photoinitiator is determined by its ability to absorb light and the quantum yield of radical generation. researchgate.net While detailed studies on this compound as a primary photoinitiator are not as common as for commercial initiators like TPO rsc.org, its inherent photoreactivity makes it a subject of interest in the study of light-induced radical processes.
Conceptual Contributions to Spin-Based Organic Materials Research
Organic materials with unpaired electrons are at the forefront of research in fields like organic spintronics and molecular magnetism. researchgate.netnih.gov These fields aim to utilize the electron's spin, in addition to its charge, to create new functional devices. nih.gov Stable radicals are the fundamental building blocks for these materials, but their practical application is often limited by their chemical and physical instability. researchgate.net
The this compound radical has served as a crucial model compound in this area. Its exceptional stability allows for detailed investigation of its electronic and magnetic properties, providing foundational knowledge applicable to the design of more complex spin-based materials. orgsyn.org
Key conceptual contributions include:
Understanding Spin Delocalization: Early and extensive studies using Electron Spin Resonance (ESR) spectroscopy and quantum-mechanical calculations on the this compound radical precisely mapped the distribution of the unpaired electron's spin density over the entire molecule. researchgate.netacs.org These studies demonstrated that the spin is not localized on the oxygen atom but is delocalized across the central phenyl ring and, to a lesser extent, the three substituent phenyl rings. researchgate.net This detailed understanding of spin distribution is fundamental to designing molecules with specific magnetic and conductive properties.
Probing Structure-Property Relationships: By studying derivatives of this compound, researchers have been able to probe how substituent changes affect spin distribution and stability. researchgate.net This provides a rational basis for molecular engineering in organic spintronics, where tuning the spin properties of a material is essential. nih.gov
Model for Stable Radicals: As one of the first truly stable oxygen-centered radicals to be isolated and characterized, it became a benchmark for the study of radical stability. The principles learned from it—namely the combination of steric protection and resonance stabilization—are cornerstones in the development of other stable radical families, such as the perchlorotriphenylmethyl (PTM) and tris-2,4,6-trichlorophenylmethyl (TTM) radicals. xjau.edu.cn
| Research Area | Contribution of this compound | Key Finding | Source |
| Electron Spin Resonance (ESR) | Provided a model system for detailed ESR and ENDOR spectral analysis. | Determined the hyperfine splitting constants, revealing the distribution of the unpaired electron over the 24 carbon atoms and the oxygen atom. | researchgate.net |
| Quantum Mechanics | Served as a test case for quantum-mechanical approximation methods for calculating spin density. | Calculated spin densities were validated against experimental ESR data, confirming theoretical models. | researchgate.net |
| Organic Spintronics | Established principles of spin delocalization in a stable phenoxyl radical. | Provided foundational understanding for designing organic semiconductors and magnets where spin transport and interaction are key. | researchgate.netresearchgate.net |
Computational Chemistry and Theoretical Modeling of 2,4,6 Triphenylphenoxyl
Quantum Chemical Calculations for Ground State Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for understanding the ground state properties of the 2,4,6-triphenylphenoxyl (B1143714) radical. For open-shell systems like this radical, unrestricted DFT methods, such as UB3LYP with a suitable basis set like 6-311G**, are commonly used. These calculations assume a doublet ground state for the radical with a neutral molecular charge.
A primary focus of these calculations is the determination of the spin density distribution across the molecule. The unpaired electron is not localized solely on the oxygen atom but is delocalized throughout the π-system of the central phenoxyl ring and, to a lesser extent, the substituent phenyl rings. pitt.edu Theoretical studies and experimental Electron Spin Resonance (ESR) data for related phenoxy radicals confirm that a significant portion of the spin density resides on the oxygen atom as well as the ortho and para carbon atoms of the central ring. ymerdigital.com For this compound, quantum-mechanical approximation methods have been employed to determine the distribution of the unpaired electron over the oxygen atom and the 24 carbon atoms of the entire structure. pitt.edu This delocalization is a key factor in the radical's notable stability.
Table 1: Predicted Spin Density Distribution in this compound Radical This table illustrates the conceptual distribution of the unpaired electron as predicted by theoretical models. The values represent the relative probability of finding the unpaired electron at these key positions.
| Atomic Position | Predicted Spin Density | Rationale |
| Phenoxyl Oxygen | High | Primary location of the radical electron in a phenoxyl moiety. |
| Ortho-Carbons (C2, C6) | Significant | Delocalization through π-conjugation, as supported by resonance structures. ymerdigital.com |
| Para-Carbon (C4) | Significant | Delocalization through π-conjugation, as supported by resonance structures. ymerdigital.com |
| Meta-Carbons (C3, C5) | Low | Resonance structures do not place the radical electron at these positions. |
| Phenyl Substituents | Minor | Further delocalization is possible but significantly less than within the central ring. |
Prediction of Reactivity Parameters and Fukui Functions
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. scielo.org.mx Fukui functions are powerful local reactivity descriptors used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks. ymerdigital.comwu.ac.th These functions are calculated from the electron densities of the neutral (N), cationic (N-1), and anionic (N+1) forms of the molecule, typically using the same level of theory as the ground state calculations. scm.com
The Fukui function for nucleophilic attack (f+) identifies sites susceptible to losing an electron, for electrophilic attack (f-) identifies sites prone to accepting an electron, and for radical attack (f⁰) indicates sites with the highest spin density. scm.com Although specific Fukui function calculations for this compound are not extensively documented in the literature, the methodology allows for a clear prediction of its reactive sites. The oxygen atom and the ortho/para carbons, which bear the highest spin density, would be predicted as the most susceptible sites for radical attack.
Table 2: Fukui Functions and Their Interpretation for Reactivity Prediction This table explains the different types of Fukui functions and their roles in predicting chemical reactivity.
| Fukui Function | Formula | Predicted Reactivity | Interpretation |
| For Nucleophilic Attack | f+(r ) = ρ(N+1)(r ) - ρ(N)(r ) | Site for nucleophilic attack (electron donation from the molecule). | Identifies the regions where the electron density increases upon the addition of an electron, making it a favorable site for an electrophile to attack. |
| For Electrophilic Attack | f-(r ) = ρ(N)(r ) - ρ(N-1)(r ) | Site for electrophilic attack (electron acceptance by the molecule). | Identifies the regions where the electron density decreases upon the removal of an electron, making it a favorable site for a nucleophile to attack. |
| For Radical Attack | f⁰(r ) ≈ ½ [ρ(N+1)(r ) - ρ(N-1)(r )] | Site for radical attack. | Often related to the local spin density, this function identifies the most reactive sites for attack by another radical species. |
Molecular Dynamics Simulations of Radical Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of molecules in various environments (e.g., in solution). youtube.comcapes.gov.br
For the this compound radical, MD simulations can offer crucial insights into its dynamic behavior, which is not accessible from static quantum chemical calculations. Key applications would include:
Conformational Flexibility: Analyzing the rotational freedom and equilibrium dihedral angles of the three phenyl rings relative to the central phenoxy ring. This twisting motion affects the degree of π-conjugation and, consequently, the radical's stability and reactivity.
Solvent Interactions: Simulating the radical in a solvent box (e.g., benzene (B151609) or toluene) to understand how solvent molecules arrange around the radical and influence its behavior.
Dimerization Dynamics: The this compound radical is known to exist in a concentration- and temperature-dependent equilibrium with its colorless dimer. aps.org MD simulations could be employed to study the association and dissociation dynamics of this dimerization process, providing insights into the kinetic and thermodynamic parameters of the equilibrium.
Theoretical Insights into Spin-Spin Interactions
Theoretical calculations are essential for understanding the magnetic interactions that can occur between unpaired electrons, known as spin-spin interactions. These interactions are critical in systems with more than one unpaired electron, such as biradicals or radical pairs. In the context of this compound, this becomes relevant when considering its dimer or its interaction with other paramagnetic species.
The primary contributions to the magnetic interaction between two spins are spin-orbit coupling (SOC) and spin-spin coupling (SSC). pitt.edu These interactions lift the degeneracy of the spin sublevels, leading to what is known as zero-field splitting (ZFS), which can be measured by ESR spectroscopy. pitt.edu
Spin-Orbit Coupling (SOC): An interaction between an electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. This is a second-order effect.
Spin-Spin Coupling (SSC): A direct magnetic dipole-dipole interaction between the spins of two different electrons. This is a first-order effect.
Computational methods, including Time-Dependent Density Functional Theory (TDDFT) and multireference approaches, can be used to calculate the ZFS parameters (D and E) that quantify these interactions. pitt.edu For the this compound dimer, such calculations would provide fundamental insights into the nature and strength of the magnetic coupling between the two radical units, clarifying whether the ground state of the dimer is a singlet or a triplet. A self-consistent spin-spin interaction model can also be employed to analyze the dynamic response of surrounding spins.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Approaches
The classical synthesis of 2,4,6-triphenylphenoxyl (B1143714) involves the oxidation of its parent phenol (B47542), 2,4,6-triphenylphenol (B1608898), typically using an oxidizing agent like potassium hexacyanoferrate(III) in an alkaline solution. orgsyn.org This method, while effective for laboratory scales, presents opportunities for innovation, particularly in enhancing efficiency, scalability, and environmental sustainability.
Future research could focus on:
Electrosynthesis: Electrochemical methods offer a green and highly controllable alternative for generating radicals. chemrxiv.org Developing an electrosynthetic protocol for this compound could provide a reagent-free approach, minimizing waste and allowing for precise control over the radical generation rate. chemrxiv.org
Photochemical Synthesis: Leveraging photoredox catalysis could enable the generation of the phenoxyl radical under mild conditions. researchgate.net This approach might offer spatial and temporal control over radical formation, which is crucial for applications in materials science and patterned surface chemistry.
Enzymatic Synthesis: Biocatalytic methods, using enzymes like laccase or peroxidase, are known to generate phenoxyl radicals from phenolic precursors. acs.orgrsc.org Exploring enzymatic routes for the synthesis of this compound could lead to highly selective and environmentally benign production processes under mild pH and temperature conditions.
Advanced Spectroscopic Probes for Real-Time Mechanistic Studies
The this compound radical has been extensively characterized by Electron Spin Resonance (ESR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy, which have been instrumental in mapping the spin density distribution across the molecule. researchgate.net However, these techniques often provide a static picture. The future lies in applying advanced spectroscopic methods to study the radical's dynamic behavior in real-time.
Key areas for development include:
Time-Resolved Spectroscopy: Techniques like flash photolysis coupled with kinetic spectroscopy can follow the formation and decay of the phenoxyl radical on very short timescales (nanoseconds to milliseconds). researchgate.net Applying these methods would allow for the direct observation of reaction intermediates and the determination of rate constants for its reactions with various substrates.
Stopped-Flow Spectrophotometry: This technique is well-suited for studying the kinetics of fast reactions in solution. nih.gov It could be employed to quantify the reactivity of this compound with other molecules, such as antioxidants or biological targets, by monitoring rapid changes in UV-Vis absorption spectra. acs.orgnih.gov
In-Situ EPR: Performing Electron Paramagnetic Resonance (EPR) spectroscopy directly within a reacting system (e.g., during a polymerization reaction or in a biological medium) would provide invaluable information on the radical's concentration, stability, and transformation under application-relevant conditions. acs.org
A summary of spectroscopic techniques and their potential applications is presented in Table 1.
| Technique | Information Gained | Future Application for this compound |
| Time-Resolved UV-Vis | Real-time concentration changes, reaction kinetics | Studying fast radical-molecule reactions, determining reaction mechanisms |
| Stopped-Flow Kinetics | Rate constants of solution-phase reactions | Quantifying reactivity with scavengers, substrates, and biological molecules nih.gov |
| In-Situ EPR Spectroscopy | Radical concentration, structure, and environment during a process | Monitoring radical stability in polymer matrices, observing interactions in biological systems acs.org |
| Advanced ENDOR/ESEEM | Precise hyperfine couplings, weak interactions with surroundings | Mapping interactions with solvent molecules or binding sites in materials |
Elucidation of Complex Reaction Networks Involving Phenoxyl Radicals
The reactivity of this compound is dominated by its dimerization, forming a colorless p-quinol ether structure in a reversible equilibrium. orgsyn.orgresearchgate.net While this fundamental reaction is well-understood, its participation in more complex chemical environments remains a fertile ground for research. As a member of the environmentally persistent free radicals (EPFRs), understanding its broader reaction network is crucial. lidsen.comnih.gov
Future investigations should aim to:
Map Cross-Coupling Reactions: Explore reactions where the this compound radical combines with other radical species. This is particularly relevant in environments where multiple radical types coexist, such as during polymerization or in atmospheric chemistry. warwick.ac.uk
Investigate Radical-Polar Crossover: Study reactions where the phenoxyl radical engages in single-electron transfer (SET) with ionic species, transitioning between radical and ionic states. Such pathways are critical in photoredox and electrochemical systems. researchgate.net
Uncover Catalytic Cycles: Determine if this compound can act as a catalyst or intermediate in catalytic cycles, for example, in oxidation reactions or as a redox mediator. Its stability makes it a prime candidate for such roles.
Integration of this compound into Emerging Materials Science Applications (Conceptual)
The inherent stability of the this compound radical makes it an attractive building block for advanced functional materials. While some patents have mentioned its use, a systematic exploration of its potential is a key future direction. googleapis.com
Conceptual applications include:
Organic Spintronics: Materials containing stable radicals could be used to create devices that leverage the electron's spin in addition to its charge. The this compound moiety could be incorporated into polymers or self-assembled monolayers to create spin-polarized interfaces.
Redox-Active Polymers: Incorporating the 2,4,6-triphenylphenol precursor into a polymer backbone would allow for the creation of "smart" materials whose electronic, optical, or magnetic properties can be switched by oxidizing the phenol to the phenoxyl radical. These could find use in sensors, electrochromic devices, or as charge storage materials.
Radical Scavengers and Polymer Stabilizers: The ability of phenoxyl radicals to react with other radicals suggests a role in polymer stabilization. While hindered phenols are already used as antioxidants, polymers functionalized with the 2,4,6-triphenylphenol group could offer a covalently bound, non-leaching antioxidant system, where the resulting stable phenoxyl radical terminates degradation-initiating radical chains. acs.org
Refined Computational Models for Predicting Radical Reactivity and Stability
Quantum mechanical calculations have already been used to determine the spin density distribution in this compound. researchgate.net However, the advent of more powerful computational techniques, including machine learning and deep learning, opens new doors for creating highly predictive models of its behavior. nih.govnih.gov
Future computational efforts should focus on:
Developing QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the reactivity and stability of a wide range of substituted phenoxyl radicals based on their molecular descriptors. nih.gov This would accelerate the design of new stable radicals for specific applications.
Simulating Reaction Pathways: Using advanced quantum chemistry methods to calculate the transition states and reaction barriers for the dimerization of this compound and its reactions with other molecules. rsc.org This would provide a detailed mechanistic understanding that complements experimental studies.
Machine Learning for Mechanistic Prediction: Training deep learning models on databases of known radical reactions could create tools capable of predicting the likely products and mechanistic pathways for reactions involving this compound in complex, multi-component systems. neurips.cc
A comparison of computational modeling approaches is outlined in Table 2.
| Modeling Approach | Objective | Potential Impact |
| Quantum Mechanics (DFT) | Calculate spin density, reaction energies, transition states rsc.orgresearchgate.net | Provide fundamental understanding of electronic structure and basic reactivity. |
| Molecular Dynamics (MD) | Simulate behavior in condensed phases (e.g., polymers, solutions) | Predict diffusion, interactions with surroundings, and conformational dynamics. |
| Machine Learning (ML/AI) | Predict reaction outcomes, stability, and properties from structure nih.govneurips.cc | Accelerate discovery of new functional radicals and predict behavior in complex networks. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4,6-Triphenylphenoxyl, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions using phenol derivatives and halogenated aryl precursors. For example, triazine derivatives can be synthesized via regioselective reactions with cyanuric chloride and substituted amines under catalytic triethylamine, as demonstrated in analogous triazine syntheses . Optimization includes temperature control (reflux conditions), stoichiometric adjustments of reactants, and catalyst selection (e.g., triethylamine for deprotonation). Yield improvements often require iterative purification steps, such as column chromatography or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C-O stretching in phenoxyl groups), while <sup>1</sup>H NMR resolves aryl proton environments. Mass spectrometry confirms molecular weight. For structural ambiguities, cross-validation with elemental analysis and 2D NMR (e.g., COSY, HSQC) is critical. For example, in triazine derivatives, NMR coupling patterns distinguish regioselectivity . Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or potential byproduct formation.
Q. How should researchers safely handle this compound in laboratory settings, considering its potential hazards?
- Methodological Answer : Follow OSHA guidelines for hazardous materials: use fume hoods, wear nitrile gloves, and avoid ignition sources. For spills, evacuate the area and consult explosive material specialists if dry residues are present (as recommended for nitro compounds in similar contexts) . Storage at 0–6°C in airtight containers minimizes degradation risks .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound with singlet oxygen (<sup>1</sup>O2), and how can this inform photostability studies?
- Methodological Answer : Probe compounds like 2,4,6-Trimethylphenol undergo rapid oxidation via <sup>1</sup>O2, suggesting similar electron-deficient aryl systems in Triphenylphenoxyl may react through [4+2] cycloaddition or hydrogen abstraction . To study this, use time-resolved spectroscopy (e.g., laser flash photolysis) and quantify degradation products via HPLC-MS. Compare kinetic data under varying pH and solvent polarity to elucidate reaction pathways.
Q. How can microbial degradation pathways of this compound be elucidated using functional gene abundance analysis?
- Methodological Answer : Metagenomic sequencing of sludge communities degrading chlorophenols (e.g., 2,4,6-Trichlorophenol) identifies key genes like PcpA (dehalogenases) and fadA (acyl-CoA dehydrogenases) . Apply qPCR or metatranscriptomics to quantify gene expression in Triphenylphenoxyl-exposed cultures. Correlate gene abundance with degradation rates and metabolite profiles (e.g., GC-MS for intermediate identification).
Q. What computational strategies resolve contradictions in spectroscopic data for this compound derivatives, such as regiochemical uncertainties?
- Methodological Answer : Density Functional Theory (DFT) simulations predict NMR chemical shifts and IR vibrational modes for proposed regioisomers. Compare computational results with experimental data to validate structures. For example, DFT-calculated <sup>13</sup>C NMR shifts for triazine derivatives matched experimental data within 2 ppm, resolving regioselectivity conflicts .
Q. How do steric and electronic effects of substituents influence the catalytic activity of Triphenylphenoxyl-based ligands in cross-coupling reactions?
- Methodological Answer : Synthesize derivatives with varying substituents (e.g., electron-withdrawing groups on phenyl rings) and evaluate their efficacy in Suzuki-Miyaura couplings. Compare turnover frequencies (TOF) and analyze steric parameters (e.g., percent buried volume, %Vbur) via X-ray crystallography or computational modeling. Phosphine ligands like AdBrettPhos demonstrate how bulky substituents enhance stability and selectivity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported degradation rates of this compound across different studies?
- Methodological Answer : Conduct controlled replicate experiments under standardized conditions (pH, temperature, light exposure). Use isotopically labeled analogs (e.g., <sup>13</sup>C-Triphenylphenoxyl) to track degradation pathways and identify confounding variables (e.g., microbial community composition in sludge studies ). Meta-analyses of published data can isolate methodological variables (e.g., HPLC vs. UV-Vis detection limits).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
